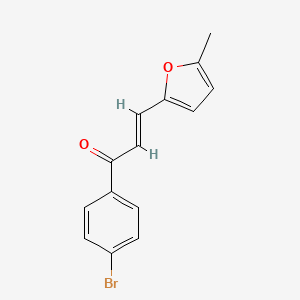
(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as BMF, is a compound that has received significant attention in recent years due to its potential therapeutic applications. BMF belongs to the class of chalcones, which are naturally occurring compounds with a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is not fully understood, but several studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and inflammation. (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation in animal models. (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has also been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in lab experiments is its high yield and purity, which makes it easy to obtain and use in experiments. However, one limitation of using (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one and its potential side effects.
Orientations Futures
There are several future directions for research on (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, including exploring its potential use in combination with other anti-cancer and anti-inflammatory agents, investigating its potential use in the treatment of other diseases such as diabetes and neurodegenerative disorders, and developing new synthesis methods to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one and its potential side effects in humans.
Méthodes De Synthèse
(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can be synthesized using a variety of methods, including Claisen-Schmidt condensation, aldol condensation, and Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is the Claisen-Schmidt condensation, which involves the reaction of 4-bromobenzaldehyde and 5-methylfurfural in the presence of a base such as potassium hydroxide. The resulting product is then subjected to further reactions to obtain (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in high yield and purity.
Applications De Recherche Scientifique
(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Several studies have shown that (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibits significant anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. (2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMWEVULNJUIL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

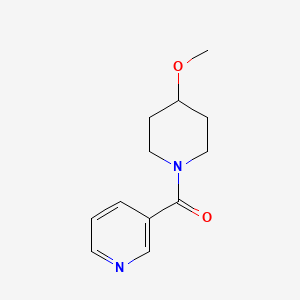
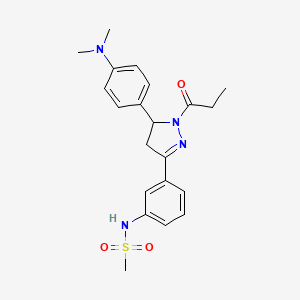
![3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2460871.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2460873.png)
![5-bromo-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B2460874.png)
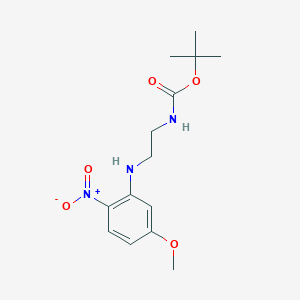
![2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2460880.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2460884.png)

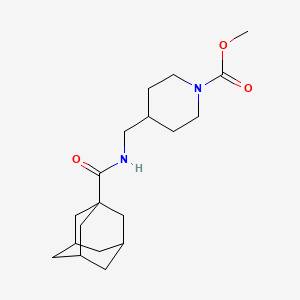
![N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2460888.png)
![N-Methyl-1-pyrazin-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine](/img/structure/B2460889.png)
![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2,5-dimethylphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2460891.png)